3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide
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Overview
Description
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the [2+2] cycloaddition of imines and alkenes (aza Paternò–Büchi reaction). This reaction is often carried out under photochemical conditions to form the azetidine ring efficiently.
Functionalization: The introduction of the ethyl and hydroxy groups at the 3-position can be achieved through nucleophilic substitution reactions. Common reagents include ethyl halides and hydroxylating agents.
Amidation: The final step involves the formation of the carboxamide group by reacting the azetidine derivative with an appropriate amine, such as m-toluidine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.
Polymer Science: The compound can be used in the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.
Material Science: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its reactive nature and ability to form stable bonds.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target, leading to therapeutic effects.
Polymer Science: In polymerization reactions, the azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with applications in medicinal chemistry.
3-Methyl-3-hydroxyazetidine-1-carboxamide: A similar compound with a methyl group instead of an ethyl group, used in similar applications.
N-(m-tolyl)azetidine-1-carboxamide: Lacks the hydroxy and ethyl groups, used as an intermediate in organic synthesis.
Uniqueness
3-Ethyl-3-hydroxy-N-(m-tolyl)azetidine-1-carboxamide is unique due to the presence of both the ethyl and hydroxy groups at the 3-position, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are essential.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-N-(3-methylphenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-13(17)8-15(9-13)12(16)14-11-6-4-5-10(2)7-11/h4-7,17H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
KQGOEWRTLLIUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C(=O)NC2=CC=CC(=C2)C)O |
Origin of Product |
United States |
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